3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in cancer and infectious disease treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an immunomodulator, influencing immune responses by binding to receptors or enzymes involved in immune regulation . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-6-yl methyl ketone: Shares the benzo[dioxin] structure but differs in functional groups and overall activity.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another related compound with a similar core structure but distinct functional groups.
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one apart is its combination of structural elements, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential as an immunomodulator make it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-25-7-9-26(10-8-25)14-18-20(27)5-4-17-23(28)19(15-31-24(17)18)16-3-6-21-22(13-16)30-12-11-29-21/h3-6,13,15,27H,2,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCVLWFGMXDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.